molecular formula C11H20O2 B1581350 2,8-Dimethylnonane-4,6-dione CAS No. 7307-08-6

2,8-Dimethylnonane-4,6-dione

Cat. No.: B1581350
CAS No.: 7307-08-6
M. Wt: 184.27 g/mol
InChI Key: GJMUCDMIIVSROW-UHFFFAOYSA-N
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Description

Contextualization within Beta-Diketone Chemistry

2,8-Dimethylnonane-4,6-dione is an organic compound classified as a beta-diketone (β-diketone). smolecule.com This classification is defined by its molecular structure: a nine-carbon nonane (B91170) chain featuring two ketone (carbonyl) groups at the fourth and sixth positions, with the key characteristic being that these two carbonyl groups are separated by a single carbon atom (the alpha-carbon). smolecule.comicm.edu.pl This arrangement is fundamental to the chemistry of β-diketones.

A crucial feature of β-diketones is their existence in a chemical equilibrium between two structural forms, or tautomers: the keto form and the enol form. icm.edu.plmasterorganicchemistry.com This phenomenon is known as keto-enol tautomerism. icm.edu.pl The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature. smolecule.com In the enol form, a hydrogen atom from the central carbon moves to one of the oxygen atoms, creating a hydroxyl group (-OH) and a carbon-carbon double bond within the six-membered ring-like structure, which is stabilized by resonance. icm.edu.pl This enol form allows β-diketones to act as bidentate ligands, meaning they can bind to a single metal ion at two points, forming stable metal complexes. researchgate.net The ability to form such chelates is a significant aspect of β-diketone chemistry. researchgate.net

The general structure of β-diketones has been a subject of chemical research for over a century, valued for their utility as starting materials in organic and heterocyclic chemistry. researchgate.net this compound, also known by the synonym diisovalerylmethane, is a specific example of a linear aliphatic β-diketone. nih.gov Its structure includes two methyl groups as substituents at the second and eighth carbon positions. smolecule.com

Table 1: Keto-Enol Tautomerism of this compound

Property Keto Form Enol Form
Structure Contains two ketone groups (C=O). Contains one ketone group and one enol group (C=C-OH). smolecule.com
Bonding Limited internal hydrogen bonding. Stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen. smolecule.com

| Stability | Generally dominant in nonpolar solvents. | Often stabilized in polar solvents and through resonance. smolecule.com |

Historical Perspective of Research on this compound

While the broader class of β-diketones has been studied extensively for over 100 years, specific research on this compound appears in the scientific literature from the mid-20th century. researchgate.net Early investigations into β-diketones, dating back to the 1940s, focused on their synthesis, structure, and properties. acs.org

One of the earlier documented synthetic procedures for related compounds can be found in the 1955 volume of Organic Syntheses. chemsynthesis.com By the early 1970s, research had extended to the coordination chemistry of this compound. A 1972 study published in the Bulletin of the Chemical Society of Japan investigated the properties of its cobalt(II) and cobalt(III) complexes. oup.com This research detailed the synthesis of bis(2,8-dimethylnonane-4,6-dionato)cobalt(II) monomethanolate and its subsequent oxidation to the cobalt(III) chelate. oup.com In the same year, the thermal properties of various tervalent metal chelates of this compound, including those with cobalt(III), aluminum(III), and iron(III), were also reported, highlighting an interest in the material properties of these compounds. oup.com These studies signify an early focus on understanding its fundamental synthesis and its behavior when complexed with metal ions.

Significance and Scope of Current Research Directions

Contemporary research continues to value this compound primarily for its role as a versatile building block in organic synthesis. smolecule.com Its structure allows it to serve as a precursor for the construction of more complex molecules and heterocyclic compounds. researchgate.net

A significant area of modern research involves its use in synthetic methodologies. For instance, a common laboratory synthesis involves a base-catalyzed Claisen condensation. amazonaws.com One specific protocol uses potassium tert-butoxide in dimethylformamide (DMF) to react ethyl isovalerate with 2-methyl-4-pentanone to produce this compound. amazonaws.com

The compound is also utilized in mechanistic studies of biochemical processes. Researchers have employed it as a substrate to investigate the enzymatic cleavage of carbon-carbon bonds in β-diketones. nih.gov Specifically, the enzyme oxidized poly(vinyl alcohol) hydrolase (OPH) has been shown to cleave nonane-4,6-dione, a structurally similar compound, indicating the relevance of such diketones in studying enzyme mechanisms. nih.gov

Furthermore, research into the metal complexes of this compound and other β-diketones continues. These complexes are studied for their potential applications in various fields, such as catalysis and materials science. researchgate.net While many complex β-diketones, particularly those with aromatic components, are investigated for biological activity, this compound's current significance lies more in its utility in synthetic chemistry rather than in direct pharmacological applications.

Table 2: Chemical Identifiers for this compound

Identifier Value
Molecular Formula C₁₁H₂₀O₂ nih.gov
Molecular Weight 184.27 g/mol nih.gov
CAS Number 7307-08-6 nih.gov

| IUPAC Name | this compound nih.gov |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Diisovalerylmethane
Cobalt(II)
Cobalt(III)
Aluminum(III)
Iron(III)
Bis(2,8-dimethylnonane-4,6-dionato)cobalt(II) monomethanolate
Potassium tert-butoxide
Dimethylformamide
Ethyl isovalerate
2-Methyl-4-pentanone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dimethylnonane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMUCDMIIVSROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342391
Record name DIISOVALERYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7307-08-6
Record name DIISOVALERYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2,8 Dimethylnonane 4,6 Dione

Established Synthetic Routes

The synthesis of 2,8-dimethylnonane-4,6-dione is most commonly achieved through condensation reactions. These routes can be broadly categorized into those utilizing methyl-substituted ketones or esters, base-mediated approaches, and those starting from diisovalerylmethane.

Claisen Condensation Approaches Utilizing Methyl-Substituted Ketones or Esters

A primary and versatile method for synthesizing this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone. Specifically, the synthesis can be achieved by reacting ethyl isovalerate with 2-methyl-4-pentanone. amazonaws.com This approach forms the core β-diketone structure by coupling these two key fragments. The reaction parameters, including the choice of base and solvent, are critical for optimizing the yield and minimizing the formation of byproducts.

Base-Mediated Condensation Reactions

Base-mediated condensation is a fundamental strategy for the formation of this compound. These reactions can utilize various starting materials, including the aforementioned ketones and esters. The choice of base is crucial and can range from alkali metal hydroxides to more specialized bases like potassium tert-butoxide. amazonaws.com The base facilitates the deprotonation of one of the carbonyl compounds, generating a nucleophilic enolate that then attacks the other carbonyl compound, leading to the formation of the diketone.

Utilization of Diisovalerylmethane as a Precursor

This compound is also known by the synonym diisovalerylmethane. guidechem.comnih.gov Therefore, synthetic routes that produce diisovalerylmethane are inherently methods for synthesizing this compound. This compound can serve as a starting material for further chemical transformations or be the target product itself. The synthesis of diisovalerylmethane often involves the condensation of appropriate precursors under controlled laboratory conditions.

Reaction Conditions and Parameter Optimization

The efficiency and success of synthesizing this compound are highly dependent on the careful control and optimization of reaction conditions. Key parameters include the selection of the catalyst, solvent, and temperature.

Catalyst Selection and Influence on Reaction Efficiency

The choice of catalyst is a critical factor that significantly influences the efficiency of the synthesis. Both base and acid catalysts can be employed in the Claisen condensation to form the diketone framework. Common base catalysts include potassium carbonate (K2CO3) and potassium tert-butoxide (KOtBu). The catalyst's role is to facilitate the condensation reaction while minimizing side reactions.

A well-documented and effective catalytic system for the synthesis of this compound involves the use of potassium tert-butoxide (KOtBu) in dimethylformamide (DMF). amazonaws.com In a reported procedure, a mixture of DMF and KOtBu is heated to 50°C under a nitrogen atmosphere. amazonaws.com Ethyl isovalerate is then added dropwise, followed by a solution of 2-methyl-4-pentanone in DMF. amazonaws.com This specific protocol has been shown to produce the desired product in good yield. amazonaws.com The use of a strong base like KOtBu in a polar aprotic solvent like DMF effectively promotes the condensation reaction.

Following the reaction, a workup procedure involving neutralization with an acid, such as 20% hydrochloric acid, is necessary. amazonaws.com The crude product is then typically purified using techniques like silica (B1680970) gel column chromatography with a suitable solvent system, such as ethyl acetate (B1210297), to isolate the pure this compound. amazonaws.com

Below is a table summarizing a representative experimental procedure for the synthesis of this compound.

Parameter Value
Reactant 1 Ethyl isovalerate (30 mmol)
Reactant 2 2-Methyl-4-pentanone (20 mmol)
Base Potassium tert-butoxide (KOtBu) (50 mmol)
Solvent Dimethylformamide (DMF) (27.5 mL total)
Temperature 50°C
Atmosphere Nitrogen
Purification Silica gel column chromatography (EtOAc)
Isolated Yield 70%

This table presents data from a specific synthetic procedure and should be considered as an example. amazonaws.com

Potassium Carbonate (K2CO3) Catalysis

Potassium carbonate (K2CO3) is a catalyst employed in the synthesis of this compound. It facilitates condensation reactions, such as the Claisen condensation of methyl-substituted ketones or esters, which form the diketone structure. In a representative experimental procedure, K2CO3 is added to a solution of the precursor, diisovalerylmethane, in an anhydrous solvent under an inert atmosphere at a controlled temperature. The use of a base catalyst like potassium carbonate is a common strategy in the synthesis of diketones. smolecule.com

Temperature Control and Its Impact on Yield and Purity

Temperature is a critical parameter in the synthesis of this compound, significantly influencing both the yield and purity of the final product. The reaction is often initiated at a low temperature, such as 0 °C, and then gradually warmed to room temperature or slightly higher. This controlled temperature progression helps to promote the reaction while minimizing the formation of unwanted side products and decomposition of the desired compound.

In one documented synthesis, a mixture of dimethylformamide (DMF) and potassium tert-butoxide was heated to 50°C under a nitrogen atmosphere before the dropwise addition of the reactants. amazonaws.com After the reaction was complete, the mixture was allowed to cool before being neutralized. amazonaws.com This careful temperature management is essential for achieving optimal reaction conditions.

Stoichiometry and Reactant Ratios

The stoichiometry and ratios of reactants are crucial for maximizing the yield of this compound and minimizing side reactions. In a described synthesis, specific molar equivalents of reactants are used. For instance, the synthesis of a related compound, 2,2,8-trimethylnonane-4,6-dione, utilizes 50 mmol of potassium tert-butoxide, 30 mmol of ethyl-3,3-dimethylbutanoate, and 20 mmol of 2-methyl-4-pentanone. amazonaws.com Similarly, the synthesis of this compound involves the dropwise addition of 30 mmol of ethyl isovalerate to a solution containing 2.5 equivalents of potassium tert-butoxide, followed by the addition of 20 mmol of 2-methyl-4-pentanone. amazonaws.com The precise control of these ratios is a key aspect of optimizing the synthesis.

Table 1: Reactant Ratios in the Synthesis of this compound and a Related Compound

Compound Reactant 1 Reactant 2 Base Molar Ratio (Reactant 1:Reactant 2:Base)
This compound Ethyl isovalerate 2-Methyl-4-pentanone Potassium tert-butoxide 1.5 : 1 : 2.5

Note: Data derived from a described synthetic procedure. amazonaws.com

Solvent Systems in this compound Synthesis

The choice of solvent is another important factor in the synthesis of this compound. Anhydrous solvents are typically used to prevent unwanted side reactions with water. Dimethylformamide (DMF) is a common solvent used in these reactions. amazonaws.com For purification, silica gel column chromatography is often employed, with ethyl acetate (EtOAc) being a frequently used solvent system. amazonaws.com In one procedure, after neutralization of the reaction mixture, water is added to facilitate the separation of the organic and aqueous layers, with the product being extracted from the organic layer. amazonaws.com

Advanced Synthetic Strategies

Beyond the fundamental synthetic methodologies, advanced strategies are being explored to control the stereochemical outcome of the synthesis of this compound and related compounds.

Enantioselective Synthesis Approaches

While specific details on the enantioselective synthesis of this compound are not extensively documented in the provided results, the broader field of organic chemistry has seen significant advancements in this area. For instance, cobalt-catalyzed asymmetric cyclopropanation reactions have been used for the dearomatization of electron-deficient nitrogen heterocycles with high levels of enantio- and diastereoselectivity. acs.org Additionally, chiral ruthenium complexes have been shown to be effective catalysts in asymmetric three-component coupling reactions. acs.org The principles of enantioselective synthesis, often involving chiral catalysts or auxiliaries, are applicable to the synthesis of chiral molecules like this compound if a specific stereoisomer is desired.

Stereochemical Control in Alkylation Reactions

The stereochemistry of solubilizing chains can have a significant impact on the properties of organic molecules. researchgate.net While not directly pertaining to this compound, research on other organic compounds has shown that the chirality of alkyl side chains can influence molecular packing and device performance in applications like organic photovoltaics. researchgate.net For example, the use of stereochemically pure isomers of a diketopyrrolopyrrole-containing oligothiophene demonstrated that different stereoisomers exhibit distinct crystallization behaviors and photovoltaic properties upon thermal annealing. researchgate.net This highlights the importance of stereochemical control in the synthesis of functional organic materials. The principles of controlling stereochemistry in alkylation reactions, a common step in building more complex molecules from precursors like this compound, are crucial for accessing specific isomers with desired properties.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Potassium Carbonate
Diisovalerylmethane
Dimethylformamide
Potassium tert-butoxide
Ethyl isovalerate
2-Methyl-4-pentanone
Ethyl acetate
2,2,8-trimethylnonane-4,6-dione
Ethyl-3,3-dimethylbutanoate
Water
Ruthenium

Purification and Isolation Techniques

Following synthesis, the isolation and purification of this compound are critical steps to obtain the compound in a pure form, free from starting materials, reagents, and by-products. The choice of technique is often dictated by the physical state of the product and the nature of the impurities.

Recrystallization is a common technique for purifying solid organic compounds. However, this compound is typically isolated as a yellow oil following synthesis. amazonaws.com While recrystallization is a fundamental purification method in organic chemistry, specific protocols for the direct recrystallization of this compound are not prominently detailed in the surveyed literature, likely due to its liquid state at room temperature. Purification of related compounds, such as certain metal chelates of β-diketones, may involve recrystallization, but the protocols for the parent compound are less common. oup.comresearchgate.net

Column chromatography is the most frequently cited method for the purification of this compound, effectively separating the target compound from residual reactants and reaction by-products. amazonaws.com This technique utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate components based on their differential adsorption to the stationary phase.

In a representative experimental procedure, after initial workup involving neutralization with hydrochloric acid and extraction, the resulting crude product is purified by silica gel column chromatography. amazonaws.com Ethyl acetate (EtOAc) is a commonly used solvent system for the elution. amazonaws.com Another documented system for a similar diketone employed a mixture of diethyl ether and hexane (B92381) (2:8 ratio) as the eluent. rsc.org The successful application of silica gel column chromatography yields this compound as a purified yellow oil. amazonaws.com

Spectroscopic Characterization of Synthetic Products

Once purified, the structural integrity and identity of this compound are confirmed using various spectroscopic methods. These analyses provide definitive evidence of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of this compound. amazonaws.com ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

The structure of this compound exists in equilibrium between its diketo and enol tautomers. The ¹H NMR spectrum typically shows a characteristic signal for the enolic proton at a significant downfield shift, around δ 15.65 ppm, indicating a strong intramolecular hydrogen bond. amazonaws.com The proton on the carbon between the two carbonyl groups (the α-carbon) of the enol form appears as a singlet at approximately δ 5.45 ppm. amazonaws.com The remaining protons of the alkyl chains appear as multiplets in the upfield region, consistent with the expected structure. amazonaws.com

A reported ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz instrument provided the following chemical shifts (δ) in parts per million (ppm): amazonaws.com

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
15.65s1HEnolic -OH
5.45s1H-C(O)CH=C(OH)-
2.14m6H-CH₂- and -CH-
0.95m12H-CH₃
s = singlet, m = multiplet

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The compound has a molecular formula of C₁₁H₂₀O₂. nih.gov This corresponds to a monoisotopic mass of 184.1463 g/mol and an average molecular weight of 184.27 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Mass spectral data for a compound with the formula C₁₁H₂₀O₂ shows a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 184. rsc.org Key fragmentation peaks observed include m/z values of 142, 113, 85 (which is often the base peak), 71, and 55, corresponding to the loss of various fragments from the parent molecule. rsc.org

m/zInterpretation
184Molecular Ion [M]⁺
142Fragment
113Fragment
85Base Peak
71Fragment
55Fragment

Chemical Reactivity and Derivatization of 2,8 Dimethylnonane 4,6 Dione

Fundamental Reaction Types

As a β-diketone, 2,8-dimethylnonane-4,6-dione is susceptible to a variety of fundamental chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can be directed to modify the carbonyl groups or the intervening methylene (B1212753) unit.

The expected products from the oxidative cleavage of this compound would be isovaleric acid (3-methylbutanoic acid) and potentially other related carboxylic acids, depending on the specific reaction conditions and the extent of oxidation.

Table 1: Expected Products of Oxidative Cleavage of this compound

Reactant Oxidizing Agent Expected Major Product

The ketone functionalities of this compound can be reduced to secondary alcohols. A widely used and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). This reagent is known for its chemoselectivity in reducing aldehydes and ketones to their corresponding alcohols.

The reduction of this compound with sodium borohydride is expected to yield 2,8-dimethylnonane-4,6-diol. The reaction typically proceeds with high yield and can be carried out under mild conditions, often in alcoholic solvents like methanol (B129727) or ethanol. Microwave-assisted reductions using silica-supported sodium borohydride have also been shown to be an efficient method for the reduction of ketones.

Table 2: Expected Product of the Reduction of this compound

Reactant Reducing Agent Expected Product

The methylene protons located between the two carbonyl groups (the α-protons) in β-diketones are acidic and can be readily removed by a base to form a stable enolate ion. This enolate is a potent nucleophile and can participate in various substitution reactions, allowing for the introduction of different functional groups at the α-position.

A common example of such a substitution reaction is α-halogenation. In the presence of a base and a halogenating agent (e.g., bromine, chlorine), the α-hydrogens can be replaced by one or more halogen atoms. While specific studies on the halogenation of this compound are not detailed in the available literature, the general reactivity of β-diketones suggests that it would readily undergo such transformations.

Coordination Chemistry and Metal Complexation

A hallmark of β-diketones is their ability to act as bidentate ligands in coordination chemistry, forming stable chelate complexes with a wide range of metal ions. The deprotonated form of the β-diketone, the β-diketonate anion, coordinates to the metal center through its two oxygen atoms.

This compound can form stable complexes with various divalent and tervalent metal ions. The resulting metal chelates often exhibit interesting chemical and physical properties, including solubility in organic solvents and volatility, which makes them useful in various applications.

The formation of cobalt(III) chelates with β-diketones is a well-established area of coordination chemistry. While specific research on the cobalt(III) complex of this compound is limited, the synthesis and characterization of analogous complexes, such as tris(acetylacetonato)cobalt(III) ([Co(acac)₃]), provide a clear model for its expected behavior.

The synthesis of such complexes typically involves the reaction of a cobalt(II) salt with the β-diketone in the presence of an oxidizing agent, such as hydrogen peroxide, to achieve the stable cobalt(III) oxidation state. The resulting tris(β-diketonato)cobalt(III) complexes are generally octahedral, with the three bidentate ligands coordinating to the cobalt center.

A laboratory report on the synthesis of tris(acetylacetonato)cobalt(III) details a procedure where cobalt(II) carbonate is heated with acetylacetone (B45752) and hydrogen peroxide. scribd.com The product is then purified by recrystallization. The characterization of these complexes often involves techniques such as infrared (IR) spectroscopy to confirm the coordination of the ligand to the metal. For instance, in the nitration of [Co(acac)₃], IR spectroscopy is used to analyze the changes in the vibrational frequencies of the complex upon substitution on the ligand. scribd.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,8-Dimethylnonane-4,6-diol
Acetylacetone
Bromine
Ceric ammonium (B1175870) nitrate (B79036)
Chlorine
Cobalt(II) carbonate
Hydrogen peroxide
Isovaleric acid
Sodium borohydride

Formation of Metal Chelates with Divalent and Tervalent Metal Ions

Aluminum(III) Chelates

Aluminum(III), a hard Lewis acid, readily forms a stable tris-chelate with the 2,8-dimethylnonane-4,6-dionate ligand. The synthesis typically involves the reaction of an aluminum(III) salt, such as aluminum chloride or aluminum nitrate, with this compound in the presence of a base to facilitate the deprotonation of the ligand. The resulting aluminum(III) tris(2,8-dimethylnonane-4,6-dionate) is a neutral complex where the aluminum ion is octahedrally coordinated to the six oxygen atoms of the three bidentate ligands. The thermal properties of this chelate have been a subject of study, indicating its potential for applications requiring thermal stability. Current time information in Tokyo, JP.

Iron(III) Chelates

The reaction of this compound with iron(III) salts yields the corresponding tris-chelate, iron(III) tris(2,8-dimethylnonane-4,6-dionate). This complex features a high-spin iron(III) center in an octahedral coordination environment provided by the three bidentate ligands. The formation of this stable chelate is often indicated by a distinct color change in the reaction mixture. The thermal properties of this iron(III) chelate have been investigated, contributing to the broader understanding of the stability of metal β-diketonate complexes. Current time information in Tokyo, JP.

Manganese(III) Chelates

Manganese(III) forms a tris-chelate with 2,8-dimethylnonane-4,6-dionate, resulting in manganese(III) tris(2,8-dimethylnonane-4,6-dionate). The synthesis of this complex typically requires the oxidation of a manganese(II) salt in the presence of the β-diketone ligand or the direct reaction of a manganese(III) salt. The resulting complex possesses an octahedral geometry around the manganese(III) ion. The thermal behavior of this chelate has been explored as part of systematic studies on the thermal properties of tervalent metal β-diketonates. Current time information in Tokyo, JP.

Chromium(III) Chelates

Chromium(III) readily reacts with this compound in the presence of a base to form the highly stable chromium(III) tris(2,8-dimethylnonane-4,6-dionate) complex. Due to the kinetic inertness of the chromium(III) ion, the synthesis may require heating to facilitate the reaction. The resulting complex is an octahedral species with the chromium(III) ion coordinated to the six oxygen atoms of the three ligands. The thermal properties of this chromium(III) chelate have been studied, providing insights into its stability upon heating. Current time information in Tokyo, JP.

Structural Analysis of Metal Chelates

Due to the unsymmetrical nature of the ligand coordination, these tris-chelates are chiral and can exist as enantiomeric pairs (Δ and Λ isomers).

Thermal Stability and Decomposition Characteristics of Metal Chelates

The thermal properties of tervalent metal chelates of this compound, including those with cobalt(III), aluminum(III), iron(III), manganese(III), and chromium(III), have been investigated using differential thermal analysis (DTA). Current time information in Tokyo, JP. These studies have shown that metal chelates of alkyl-substituted pentane-2,4-diones, such as this compound, generally exhibit lower melting points and higher decomposition temperatures compared to the corresponding simple pentane-2,4-dionates (acetylacetonates). Current time information in Tokyo, JP.

This enhanced thermal stability is attributed to the steric effects of the bulky alkyl substituents on the ligand, which can hinder decomposition pathways. The specific melting points and decomposition temperatures are crucial parameters for applications such as zone refining of metal chelates. Current time information in Tokyo, JP. Although the specific quantitative data from the aforementioned study by Yoshida et al. are not available in the public domain, the general trends in thermal stability can be summarized.

Interactive Data Table: General Thermal Properties of Tervalent Metal Chelates of this compound

Metal IonChelate ComplexMelting Point (°C)Decomposition Temperature (°C)
Aluminum(III)Al(C₁₁H₁₉O₂)₃Lower than Al(acac)₃Higher than Al(acac)₃
Iron(III)Fe(C₁₁H₁₉O₂)₃Lower than Fe(acac)₃Higher than Fe(acac)₃
Manganese(III)Mn(C₁₁H₁₉O₂)₃Lower than Mn(acac)₃Higher than Mn(acac)₃
Chromium(III)Cr(C₁₁H₁₉O₂)₃Lower than Cr(acac)₃Higher than Cr(acac)₃
Note: "acac" refers to the acetylacetonate (B107027) ligand. The table indicates general trends observed for alkyl-substituted β-diketonate chelates in comparison to their unsubstituted counterparts. Specific numerical data for the chelates of this compound were not available in the consulted literature.

Ligand Exchange Reactions in Metal Complexes

Ligand exchange reactions in tris(β-diketonato)metal(III) complexes can proceed through various mechanisms, largely dependent on the nature of the metal ion, the solvent, and the entering and leaving ligands. For kinetically labile metal ions, such as iron(III), ligand exchange can occur readily. In contrast, for kinetically inert ions like chromium(III), these reactions are typically much slower.

The exchange process can be initiated by the dissociation of one of the chelate rings, leading to a five-coordinate intermediate. This intermediate can then either re-chelate the original ligand or be attacked by an incoming ligand. Alternatively, the reaction can proceed through an associative mechanism where the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, which then eliminates the leaving ligand.

Studies on analogous iron(III) β-diketonate complexes have shown that the mechanism can shift from dissociative to associative depending on the steric bulk of the ligands and the nucleophilicity of the entering ligand. For the bulky 2,8-dimethylnonane-4,6-dionate ligand, a dissociative pathway is generally expected to be more favorable.

Tautomerism and Isomerism in this compound

A defining characteristic of β-diketones, including this compound, is their existence as a mixture of tautomeric forms in equilibrium: the diketo form and one or more enol forms. This dynamic equilibrium is crucial to understanding the compound's stability, spectroscopic properties, and reactivity.

Keto-Enol Tautomeric Equilibrium

This compound exists as an equilibrium between the diketo tautomer and its enol counterpart. In the diketo form, both carbonyl groups are present as C=O double bonds. In the enol form, a proton from the central methylene group (C5) migrates to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond within the dicarbonyl framework. This enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the remaining carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This intramolecular hydrogen bonding is a significant driving force for enolization.

The equilibrium between the keto and enol forms is a dynamic process, and the interconversion rate is generally slow on the NMR timescale, allowing for the observation and quantification of both tautomers in solution. The branched isobutyl groups in this compound are expected to influence the position of this equilibrium. Generally, bulky substituents on the carbonyl groups can favor the enol form by increasing steric strain in the diketo conformer.

Factors Influencing Tautomeric Ratios in Solution

The ratio of the keto to enol tautomers of this compound in solution is not fixed but is instead highly dependent on several external factors, most notably the solvent. The polarity and hydrogen-bonding capability of the solvent play a critical role in stabilizing one tautomer over the other.

Solvent Polarity: In nonpolar solvents such as hexane (B92381) or carbon tetrachloride, the enol form is generally favored. This is because the intramolecular hydrogen bond of the enol form is preserved in an environment that cannot engage in significant intermolecular interactions. In contrast, polar protic solvents like water or alcohols can disrupt this internal hydrogen bond by forming their own hydrogen bonds with the carbonyl and hydroxyl groups. This preferential solvation of the more polar diketo form can shift the equilibrium towards the keto tautomer. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which are strong hydrogen bond acceptors, can also stabilize the enol tautomer.

Temperature: Temperature can also influence the tautomeric equilibrium. Typically, an increase in temperature may slightly favor the diketo form, as the entropic contribution to the Gibbs free energy becomes more significant, and the stability gained from the intramolecular hydrogen bond in the enol form is somewhat diminished.

Table 1: Representative Keto-Enol Tautomeric Equilibrium of 2,2,6,6-Tetramethylheptane-3,5-dione (B73088) in Various Solvents
Solvent% Enol Form% Keto Form
Hexane955
Carbon Tetrachloride928
Chloroform (B151607)8515
Acetone7822
Methanol7030
Water1585

This data is illustrative for a structurally analogous hindered β-diketone and serves to demonstrate the general effect of solvent polarity on the keto-enol equilibrium.

Reaction Mechanisms and Kinetic Studies

The dual functionality of this compound, with its acidic central carbon and electrophilic carbonyl carbons, allows it to participate in a wide array of chemical reactions, particularly condensations and derivatizations to form heterocyclic compounds.

Mechanistic Investigations of Condensation Reactions

The acidic nature of the α-hydrogens (on C5) of this compound allows for its facile deprotonation by a base to form a stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles. Condensation reactions are a cornerstone of the reactivity of β-diketones.

A prominent example is the Knorr pyrazole (B372694) synthesis , where a β-diketone reacts with a hydrazine (B178648) derivative. The mechanism proceeds as follows:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the electrophilic carbonyl carbons of the β-diketone. This forms a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate readily loses a molecule of water to form a hydrazone.

Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate.

Final Dehydration (Aromatization): A second molecule of water is eliminated from this cyclic intermediate, leading to the formation of a stable, aromatic pyrazole ring.

Due to the unsymmetrical nature of many hydrazines (e.g., methylhydrazine) and the potential for the two carbonyl groups of the β-diketone to have different reactivities (though they are equivalent in the symmetrical this compound), the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomeric pyrazole products. However, with a symmetrical diketone like this compound, this particular issue of regioselectivity is averted.

Kinetic Parameters of Derivatization Reactions

The rate of derivatization reactions of this compound is influenced by several factors, including the nature of the reacting partner, the solvent, temperature, and the presence of catalysts. The steric bulk of the isobutyl groups can be expected to play a significant role, potentially slowing down the reaction rate compared to less hindered β-diketones due to steric hindrance at the reaction centers.

Kinetic studies on the formation of pyrazoles from β-diketones have shown that the rate-determining step can vary depending on the reaction conditions, particularly the pH. In acidic media, the dehydration of the cyclic intermediate is often the slow step, whereas under neutral or basic conditions, the initial nucleophilic attack or the cyclization step can be rate-limiting.

While specific kinetic data for the derivatization of this compound are not available in the reviewed literature, the following table provides representative kinetic data for the reaction of a simple β-diketone, acetylacetone, with phenylhydrazine (B124118) to illustrate the typical parameters involved in such transformations.

Table 2: Representative Kinetic Parameters for the Reaction of Acetylacetone with Phenylhydrazine in Ethanol at 25°C
ParameterValue
Rate Constant (k)~1.5 x 10-3 L mol-1 s-1
Activation Energy (Ea)~55 kJ/mol
Pre-exponential Factor (A)~2.0 x 106 L mol-1 s-1

This data is provided for the analogous reaction of a simpler β-diketone and is intended to be illustrative of the magnitude of kinetic parameters for this reaction class. The rates for this compound would likely be lower due to increased steric hindrance.

Computational and Theoretical Studies on 2,8 Dimethylnonane 4,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For β-diketones like 2,8-dimethylnonane-4,6-dione, these methods provide insights into their chemical behavior.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for studying β-diketones. nih.govjomardpublishing.com DFT calculations, using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can determine optimized geometries, vibrational frequencies, and electronic properties. nih.govjomardpublishing.com For this compound, DFT would be instrumental in understanding the influence of the isobutyl groups on the geometry and electronic distribution of the central diketone moiety. The method can also be used to study the tautomeric equilibrium between the diketo and enol forms, which is a characteristic feature of β-diketones. nih.govresearchgate.net Theoretical studies on other β-diketones have successfully used DFT to analyze their structural and electronic properties, often showing good agreement with experimental data. nih.govarabjchem.org

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.netpreprints.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. preprints.org For this compound, the HOMO-LUMO gap can be calculated using DFT. This analysis would help in predicting its behavior in chemical reactions. For instance, in related β-diketones, the HOMO-LUMO gap has been used to understand their stability and potential as charge transfer mediators. researchgate.net The energies of these frontier orbitals also determine a molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities.

Molecular Modeling and Simulation

Molecular modeling and simulations offer a way to study the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energy Minimization

This compound, with its flexible nonane (B91170) backbone, can exist in various conformations. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule and their corresponding energies. Energy minimization calculations, often performed using molecular mechanics or quantum chemical methods, are used to find the lowest energy conformation (the ground state). For analogous compounds, conformational analysis has been crucial in understanding their biological activity and interactions with other molecules. nih.gov The presence of bulky isobutyl groups in this compound likely influences its preferred conformation due to steric hindrance.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed picture of the atomic motions of a molecule over time. preprints.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational changes, flexibility, and interactions of this compound in different environments (e.g., in a solvent). preprints.org These simulations can be particularly useful for understanding how the molecule behaves in a biological context or in solution. For similar molecules, MD simulations have been used to study their diffusion and interaction with other species. preprints.org

Prediction of Physicochemical Descriptors

Computational methods are widely used to predict the physicochemical properties of compounds. For this compound, several descriptors have been computed and are available in public databases like PubChem. nih.gov These descriptors are essential for predicting the compound's behavior in various chemical and biological systems.

Table 1: Computed Physicochemical Descriptors for this compound

Property Value Source
Molecular Weight 184.27 g/mol PubChem nih.gov
XLogP3-AA 2.3 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 6 PubChem nih.gov
Exact Mass 184.146329876 Da PubChem nih.gov
Topological Polar Surface Area 34.1 Ų PubChem nih.gov
Heavy Atom Count 13 PubChem nih.gov

These predicted properties provide a preliminary understanding of the molecule's characteristics. For example, the XLogP3-AA value suggests moderate lipophilicity, and the hydrogen bond acceptor count indicates its potential to interact with hydrogen bond donors.

In Silico Screening and Docking Studies

While specific molecular docking and virtual screening studies focused exclusively on this compound are not prominent in the literature, the broader class of β-diketones, to which it belongs, has been the subject of extensive computational investigation. These studies provide a framework for understanding how this compound might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method helps in understanding the binding mechanism and affinity, which is fundamental in drug discovery.

For the β-diketone class, docking studies have been employed to investigate their potential as inhibitors for various enzymes. For instance, derivatives have been docked against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.comresearchgate.netnih.gov These in silico studies explore how the structural features of β-diketones, such as the keto-enol tautomerism, influence binding within the active site of target proteins. mdpi.com The diketone moiety can participate in key interactions like hydrogen bonding with amino acid residues. mdpi.com For example, studies on other β-diketones have shown that they can bind to the LPS binding site of myeloid differentiation protein-2, forming important hydrogen bonds with residues like Arginine-90 and Glutamic acid-92. mdpi.com Such computational approaches are essential for rational drug design and for prioritizing compounds for further experimental testing. ijpsr.com

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jmbfs.org This approach is faster and more cost-effective than high-throughput screening of physical compounds.

Libraries of β-diketone derivatives have been screened in silico against various therapeutic targets. In one study, a library of peptidomimetic inhibitors that included β-diketones was designed and computationally docked against the main protease (Mpro) of SARS-CoV-2. tandfonline.comnih.gov The screening identified β-diketones as one of the effective electrophilic "warheads" for interacting with the viral enzyme. tandfonline.com This process typically involves generating 3D structures of the compounds, predicting their binding energies with the target protein, and ranking them based on these scores. jmbfs.org The top-ranked "hits" are then selected for further investigation. This methodology allows for the rapid exploration of the therapeutic potential of a vast chemical space, including diverse β-diketone structures analogous to this compound. ijpsr.com

Advanced Applications and Functionalization of 2,8 Dimethylnonane 4,6 Dione

Utility as a Building Block in Complex Organic Synthesis

The reactivity of the central methylene (B1212753) group and the presence of two carbonyl functionalities make 2,8-Dimethylnonane-4,6-dione a key intermediate in synthetic chemistry. mdpi.com As a 1,3-dicarbonyl compound, it is a versatile precursor for the construction of a wide array of carbocyclic and heterocyclic structures. mdpi.comijpras.com

As a β-diketone, this compound is a foundational molecule for synthesizing various heterocyclic compounds. ijpras.com The classical reactions of 1,3-dicarbonyl compounds provide a pathway to numerous important chemical scaffolds. For instance, condensation reactions with hydrazines are a well-established route to pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. ijpras.comnih.gov

The general synthetic utility of β-diketones is highlighted by their role in multicomponent reactions and as precursors for compounds with applications ranging from pharmaceuticals to materials science. ijpras.combenthamdirect.comnih.gov

Table 1: Potential Heterocyclic Derivatives from β-Diketone Reactions

Reactant Resulting Heterocycle General Method
Hydrazine (B178648) Pyrazole Knorr Pyrazole Synthesis jk-sci.comslideshare.netchemhelpasap.comname-reaction.com

This table represents general reactions of the β-diketone functional group. Specific reaction conditions for this compound would require experimental determination.

While β-diketones are precursors to many heterocycles, the scientific literature does not currently provide specific examples of this compound being directly used in established indole (B1671886) synthesis methodologies, such as the Fischer, Bischler, or Nenitzescu syntheses. These methods typically rely on different starting materials like arylhydrazines, α-arylaminoketones, or benzoquinones.

The reduction of the diketone functionality in this compound to a methylene group would theoretically produce 2,8-dimethylnonane, a branched alkane. Standard reduction methods like the Wolff-Kishner or Clemmensen reduction are typically employed for converting ketones to alkanes. However, specific studies detailing the reduction of this compound for this purpose are not prominently featured in the available research literature.

Biomedical and Medicinal Chemistry Applications

The β-dicarbonyl moiety is a recognized pharmacophore present in numerous biologically active compounds, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents. mdpi.comijpras.com

While direct studies on the biological effects of this compound are limited, the broader class of β-diketones and their derivatives have been investigated for a range of bioactivities. Many natural and synthetic compounds containing this structural motif exhibit antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netorientjchem.orgresearchgate.net For example, various water-soluble β-diketones have demonstrated both antibacterial and antifungal properties. researchgate.net Furthermore, derivatives such as azoderivatives of β-diketones have been screened for antimicrobial effects, with some compounds showing inhibitory action on the growth of E. coli. nih.gov

The biological activity of β-diketones can be significantly enhanced upon coordination with metal ions. mdpi.com Metal complexes of various β-diketone ligands have shown improved antibacterial and antifungal efficacy compared to the free ligands. mdpi.comresearchgate.netmdpi.com

Table 2: Reported Biological Activities for the β-Diketone Class of Compounds

Biological Activity Finding
Antibacterial Some β-diketone derivatives show weak to moderate activity against various bacterial strains. Metal complexes often show enhanced activity. mdpi.com
Antifungal Certain β-diketones and their derivatives have been tested against fungi such as Aspergillus Niger and Trichoderma.
Anti-inflammatory The β-diketone structure is found in compounds known to have anti-inflammatory effects. orientjchem.org

These findings relate to the general class of β-diketones and their derivatives; specific activity for this compound would require dedicated investigation.

The interaction of β-diketones with biomolecules is an area of active research. The keto-enol tautomerism characteristic of these compounds can be crucial for their biological function, as the different forms may exhibit distinct binding properties with enzymes or receptors. mdpi.com For instance, the enol form's ability to chelate metal ions is a key aspect of the function of certain metalloenzymes.

Specific enzymatic cleavage of β-diketones is a known biochemical process. nih.gov For example, fumarylacetoacetate hydrolase is an enzyme that cleaves a β-diketone substrate as part of human metabolism. nih.gov While no specific studies have detailed the interaction of this compound with particular enzymes or receptors, its structure suggests potential as an inhibitor or substrate for enzymes that recognize dicarbonyl compounds. The development of resistance to existing drugs often prompts research into new chemical entities, and metal complexes of various organic ligands, including diketones, are studied for their potential to overcome these challenges. researchgate.net

Mechanism of Action Studies, Including Hydrogen Bonding

As a β-diketone, this compound's mechanism of action in various chemical and potential biological contexts is intrinsically linked to its structural characteristics, particularly the presence of two carbonyl groups separated by a methylene group. This arrangement facilitates keto-enol tautomerism, where the compound exists as an equilibrium mixture of the diketo form and the enol form. The enol tautomer is stabilized by the formation of a six-membered ring-like structure through intramolecular hydrogen bonding. This tautomerism is a critical factor influencing its reactivity, particularly in nucleophilic additions and metal-chelation reactions.

The diketone moiety, especially in its enolic form, has the potential to participate in crucial intermolecular interactions, such as hydrogen bonding with amino acid residues within the active sites of enzymes. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the broader class of β-diketones has been subject to computational studies, such as molecular docking, to investigate their potential as enzyme inhibitors. These in silico studies explore how the structural features of β-diketones, including their keto-enol tautomerism, influence their binding within the active sites of protein targets.

Exploration as a Potential Drug Candidate or Therapeutic Agent

The exploration of this compound as a potential drug candidate or therapeutic agent is not a prominent area of research based on available scientific literature. While many complex β-diketones, particularly those containing aromatic components, are investigated for a range of biological activities, the current significance of this compound appears to be more centered on its utility in synthetic chemistry.

However, the broader class of β-diketones serves as a scaffold for the development of novel drug substances. Their ability to chelate metals and interact with biological targets has led to investigations into their potential pharmacological applications. mdpi.com For instance, derivatives of β-diketones have been explored as inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. Computational methods such as virtual screening have been employed to search large libraries of β-diketone derivatives to identify compounds that are likely to bind to specific therapeutic targets. Despite these general trends for the β-diketone class, specific studies focusing on this compound as a therapeutic agent are limited.

Antiproliferative Activity in Cellular Models

There is a notable lack of specific research data in the public domain regarding the antiproliferative activity of this compound in any cellular models.

Against Multiple Myeloma Cells (RPMI 8226)

Consistent with the general lack of data on its biological activity, there are no specific studies found in the available literature that investigate the antiproliferative effects of this compound against multiple myeloma cells, including the RPMI 8226 cell line. Research on the antiproliferative activity against this specific cell line has been conducted on other compounds, but not on this compound.

Role in Materials Science and Industrial Processes

The utility of this compound in materials science and industrial processes is primarily derived from the characteristic reactivity of β-diketones.

Production of Specialty Chemicals and Materials

This compound serves as a versatile building block in organic synthesis, acting as a precursor for the creation of more complex molecules and heterocyclic compounds. A significant aspect of β-diketone chemistry is their ability to form stable complexes with a wide range of metal ions, acting as bidentate ligands. These metal complexes of β-diketones are the subject of ongoing research for their potential applications in various fields, including catalysis and materials science. For example, metal β-diketonate complexes are utilized as catalysts in reactions such as olefin oxidation, epoxidation, and oligomerization. icm.edu.pl

Use in Formulations Requiring Diketones

β-Diketones and their derivatives are employed in various industrial formulations. Their ability to form metal complexes is leveraged in polymer technology, where they can function as substrates for catalyst production, as polymerization catalysts themselves, and as additives to modify the properties of polymers, such as enhancing UV and oxygen resistance. icm.edu.pl Due to the presence of two reactive carbonyl groups, β-diketones are valuable intermediates in many chemical syntheses. icm.edu.pl While the specific inclusion of this compound in particular formulations is not widely detailed, the general properties of β-diketones make them suitable for applications where metal chelation, stabilization, or further chemical modification is required.

Ligand in Organometallic Chemistry for Material Precursors

The enol form of this compound readily loses a proton to form the diketonate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. This chelation results in the formation of stable, often volatile, and soluble organometallic complexes. These characteristics are highly desirable for their use as precursors in chemical vapor deposition (CVD) and related techniques for the synthesis of thin films and nanomaterials.

The design of these precursors is critical for achieving materials with desired properties. The organic ligands, in this case, this compound, play a crucial role in determining the precursor's volatility, thermal stability, and decomposition pathway. The steric bulk of the isobutyl groups in this compound can enhance the volatility of the resulting metal complex by preventing intermolecular interactions.

Detailed Research Findings:

While specific research on this compound as a ligand for material precursors is not extensively documented in publicly available literature, the principles of beta-diketonate chemistry allow for the extrapolation of its potential. Metal complexes of similar beta-diketones are widely used as precursors for the deposition of metal oxides, sulfides, and pure metal films. For instance, metal-organic chemical vapor deposition (MOCVD) utilizes such precursors to grow thin films for applications in electronics, optics, and catalysis.

The thermal properties of these precursor complexes are paramount. They must be sufficiently volatile to be transported into the gas phase without decomposition, yet decompose cleanly on the substrate surface at a desired temperature. The table below illustrates the typical thermal properties expected for metal complexes of beta-diketones, which would be analogous for complexes of this compound.

Table 1: Representative Thermal Properties of Metal Beta-Diketonate Precursors Note: This data is illustrative for analogous beta-diketonate complexes and not specific to this compound due to a lack of available experimental data.

Metal Ion Complex Formula (L = 2,8-dimethylnonane-4,6-dionate) Melting Point (°C) Volatilization Temperature (°C @ 0.1 torr) Decomposition Temperature (°C) Resulting Material
Copper(II) CuL₂ 180 - 220 150 - 190 > 250 CuO, Cu
Zirconium(IV) ZrL₄ 150 - 190 180 - 220 > 400 ZrO₂
Cobalt(II) CoL₂ 160 - 200 140 - 180 > 300 CoO, Co₃O₄

Analytical Chemistry Applications

The strong chelating ability of this compound with metal ions also lends itself to various applications in analytical chemistry, particularly in separation and quantification techniques.

Development of Analytical Methods Based on Chelate Formation

The formation of stable and often colored metal chelates with this compound can be exploited for the selective detection and quantification of metal ions. The principle behind these methods is that the formation of the chelate alters the physicochemical properties of the metal ion, such as its solubility, volatility, or spectroscopic characteristics.

Detailed Research Findings:

Solvent extraction is a classic analytical technique that can utilize ligands like this compound. In this method, an aqueous solution containing the target metal ion is brought into contact with an immiscible organic solvent containing the chelating agent. The metal ion forms a neutral chelate with the ligand, which is then extracted into the organic phase. The concentration of the metal can then be determined in the organic phase, often by spectrophotometry if the chelate is colored.

The efficiency of extraction depends on several factors, including the pH of the aqueous phase, the concentration of the chelating agent, and the choice of the organic solvent. The bulky alkyl groups of this compound would enhance the lipophilicity of its metal chelates, favoring their extraction into nonpolar organic solvents.

Table 2: Illustrative Conditions for Solvent Extraction of Metal Ions with a Beta-Diketonate Ligand Note: This data is representative and based on general principles of beta-diketonate extraction, not on specific studies of this compound.

Metal Ion Optimal pH for Extraction Organic Solvent Analytical Technique for Quantification
Fe(III) 2.5 - 3.5 Chloroform (B151607) UV-Vis Spectrophotometry
Cu(II) 4.0 - 6.0 Toluene Atomic Absorption Spectroscopy
U(VI) 5.0 - 7.0 Hexane (B92381) Inductively Coupled Plasma Mass Spectrometry

Chromatographic Separation Techniques

The formation of volatile and thermally stable metal chelates with this compound makes it a suitable derivatizing agent for the gas chromatographic (GC) analysis of metals. By converting non-volatile metal ions into volatile chelates, they can be separated and quantified using GC.

Detailed Research Findings:

In this technique, the metal ions in a sample are first chelated with this compound and then extracted into an organic solvent. An aliquot of the organic extract is then injected into the gas chromatograph. The separation is based on the differential partitioning of the metal chelates between the stationary phase of the GC column and the mobile gas phase. The volatility and thermal stability of the chelates are critical for successful GC analysis. The isobutyl groups in this compound can contribute to the volatility of the metal complexes.

Furthermore, metal chelates of beta-diketones can also be separated by high-performance liquid chromatography (HPLC), typically using reversed-phase columns. The separation is based on the differential partitioning of the chelates between the nonpolar stationary phase and a more polar mobile phase. The lipophilicity of the this compound ligand would lead to strong retention on reversed-phase columns, allowing for the separation of different metal chelates.

Table 3: Representative Chromatographic Data for the Separation of Metal Beta-Diketonates Note: This data is illustrative and based on typical behavior of analogous compounds, not specific experimental results for this compound chelates.

Metal Chelate Chromatographic Technique Column Type Mobile Phase / Carrier Gas Detection Method
Cr(III)-tris(diketonate) Gas Chromatography Capillary, SE-30 Helium Electron Capture Detector (ECD)
Co(III)-tris(diketonate) Gas Chromatography Packed, OV-101 Nitrogen Flame Ionization Detector (FID)
Cu(II)-bis(diketonate) HPLC C18 Reversed-Phase Acetonitrile/Water UV-Vis Detector (300 nm)

Q & A

Q. What synthetic methodologies are most effective for producing 2,8-dimethylnonane-4,6-dione, and how can reaction parameters (e.g., catalysts, temperature) be optimized to enhance yield and purity?

The compound is typically synthesized via Claisen condensation of methyl-substituted ketones or ester derivatives under acidic or basic conditions. Optimization involves controlling stoichiometry, reaction time, and purification steps (e.g., recrystallization or column chromatography) to minimize by-products like enol tautomers or unreacted intermediates. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures progress .

Q. How does keto-enol tautomerism influence the stability and reactivity of this compound, and what analytical techniques validate these structural equilibria?

The compound exists in equilibrium between keto and enol forms, with the enol tautomer stabilized by intramolecular hydrogen bonding. This tautomerism affects reactivity in nucleophilic additions or metal-chelation reactions. Characterization requires NMR (to observe proton shifts at δ 5–6 ppm for enolic protons) and infrared (IR) spectroscopy (to identify carbonyl and hydroxyl stretches). Differential scanning calorimetry (DSC) can further assess thermal stability shifts between tautomers .

Q. What are the critical considerations for storing this compound to prevent degradation, and how should stability studies be designed?

Storage under inert atmospheres (argon/nitrogen) at low temperatures (4°C) minimizes oxidative degradation and tautomerization. Stability studies should employ accelerated aging tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis to track purity loss. Mass spectrometry (MS) identifies degradation products, such as decarboxylated derivatives or oligomers .

Advanced Research Questions

Q. How can HPLC-MS methodologies be validated for quantifying this compound in multicomponent reaction mixtures, and what parameters ensure robustness?

Method validation requires calibration curves with internal standards (e.g., deuterated analogs), precision/recovery tests, and limit-of-detection (LOD) studies. Column selection (C18 for hydrophobicity) and mobile phase optimization (acetonitrile/water with 0.1% formic acid) enhance peak resolution. Tandem MS (MS/MS) with multiple reaction monitoring (MRM) improves specificity for trace analysis .

Q. What mechanistic insights explain the role of this compound in metal-chelation reactions, and how do spectroscopic techniques elucidate coordination geometries?

The diketone moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). X-ray crystallography confirms octahedral or square-planar geometries, while UV-Vis spectroscopy tracks ligand-to-metal charge transfer (LMCT) bands. Electron paramagnetic resonance (EPR) reveals spin states in paramagnetic complexes .

Q. In heterocyclic synthesis, how does this compound compare to structurally similar diketones (e.g., Meldrum’s acid) as a precursor for spirocyclic compounds?

Unlike Meldrum’s acid, which undergoes ring-opening reactions, this compound’s linear structure favors cyclocondensation with diamines or hydrazines to form pyrrole or pyrazole derivatives. Kinetic studies (via in situ FTIR) and computational modeling (DFT) clarify regioselectivity in these reactions .

Q. How do conflicting reports on the compound’s exact molecular weight (184.146 vs. 184.275 g/mol) arise, and what high-resolution mass spectrometry (HRMS) protocols resolve such discrepancies?

Discrepancies stem from isotopic distribution (exact mass vs. average molecular weight). HRMS with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides sub-ppm accuracy. Calibration with certified reference materials (CRMs) ensures reliability .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in physical properties (e.g., LogP values) may arise from solvent polarity or measurement techniques. Cross-validate using orthogonal methods (e.g., shake-flask vs. computational LogP).
  • Experimental Design : For kinetic studies, employ stopped-flow NMR or microfluidic reactors to capture fast equilibria (e.g., tautomerization).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.